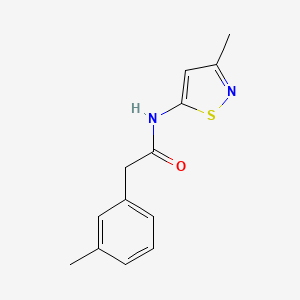![molecular formula C16H16F2N2O2 B6446279 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine CAS No. 2549036-59-9](/img/structure/B6446279.png)
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine, also known as 4-(difluoromethoxy)phenylmethylazetidin-3-yloxy pyridine, is a synthetic compound that has been studied for its potential medicinal properties. It is a small molecule with a molecular weight of 310.3 g/mol and a chemical formula of C14H14F2N2O. This compound is a heterocyclic aromatic compound, which is composed of a five-membered ring with an oxygen atom and a nitrogen atom as the two heteroatoms.
Mecanismo De Acción
The mechanism of action of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine is still under investigation. However, it is believed that the compound binds to certain proteins in the cell membrane, which leads to the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. Additionally, it is believed that the compound may also inhibit certain bacterial enzymes, which leads to the inhibition of bacterial growth.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine are still being studied. However, it is believed that the compound has anti-inflammatory, anti-cancer, and anti-bacterial properties. Additionally, it has been studied for its ability to inhibit the growth of certain cancer cells, such as human breast cancer cells, and certain bacteria, such as Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine in laboratory experiments include its low cost, its availability, and its potential medicinal properties. Additionally, the compound is relatively easy to synthesize and can be used in a variety of laboratory experiments. The main limitation of using this compound in laboratory experiments is that its mechanism of action is still not fully understood.
Direcciones Futuras
There are several potential future directions for the research of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine. These include further investigation into its mechanism of action, its potential anti-inflammatory, anti-cancer, and anti-bacterial properties, and its potential to inhibit the growth of certain cancer cells and bacteria. Additionally, further research could be conducted into the potential applications of this compound in the pharmaceutical industry. Finally, further research could be conducted into the potential toxicity of this compound and its potential side effects.
Métodos De Síntesis
The synthesis of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine has been studied extensively and there are several methods for its synthesis. One method involves the reaction of 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridinechloro-3-methylazetidine and 4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridinedifluoromethoxybenzaldehyde in the presence of a base and a catalyst, such as triethylamine and palladium acetate. This reaction produces this compound[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine as the major product.
Aplicaciones Científicas De Investigación
4-[(1-{[4-(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine[(1-{[this compound(difluoromethoxy)phenyl]methyl}azetidin-3-yl)oxy]pyridine has been studied extensively for its potential medicinal properties. It has been studied as a potential anti-inflammatory, anti-cancer, and anti-bacterial agent. In particular, it has been studied for its potential to inhibit the growth of certain cancer cells, such as human breast cancer cells. Additionally, it has been studied for its potential to inhibit the growth of certain bacteria, such as Staphylococcus aureus.
Propiedades
IUPAC Name |
4-[1-[[4-(difluoromethoxy)phenyl]methyl]azetidin-3-yl]oxypyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F2N2O2/c17-16(18)22-13-3-1-12(2-4-13)9-20-10-15(11-20)21-14-5-7-19-8-6-14/h1-8,15-16H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAZJILISPIIPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CC2=CC=C(C=C2)OC(F)F)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-methylpiperidin-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyridazin-3-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446201.png)
![N-[1-(1-phenylethyl)piperidin-3-yl]cyclopropanesulfonamide](/img/structure/B6446209.png)
![N-[(4-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446214.png)

![N-[(2-methoxyphenyl)methyl]-6-methyl-2-(methylsulfanyl)pyrimidin-4-amine](/img/structure/B6446223.png)
![2-{1-[(3-bromo-4-methoxyphenyl)methyl]-octahydropyrrolo[2,3-c]pyrrol-5-yl}pyridine](/img/structure/B6446225.png)
![N-ethyl-2-[4-(2-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6446230.png)
![1-(azepan-1-yl)-2-{4-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6446246.png)
![2-(5-chloropyridin-2-yl)-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B6446259.png)
![N-{1-[(2-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446262.png)
![N-{1-[(4-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446276.png)
![N-{1-[(3-methylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide](/img/structure/B6446285.png)
![4-{4-methyl-6-[4-(3-phenylpropyl)piperazin-1-yl]pyrimidin-2-yl}morpholine](/img/structure/B6446292.png)
![6-fluoro-2-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)-1,3-benzothiazole](/img/structure/B6446304.png)